Dendrochrysanene

Description

Properties

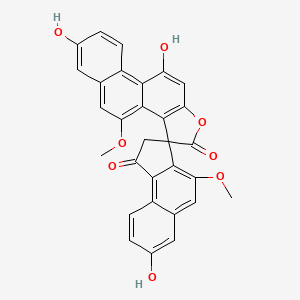

Molecular Formula |

C30H20O8 |

|---|---|

Molecular Weight |

508.5 g/mol |

IUPAC Name |

7,7',10'-trihydroxy-4,4'-dimethoxyspiro[2H-cyclopenta[a]naphthalene-3,3'-naphtho[2,1-e][1]benzofuran]-1,2'-dione |

InChI |

InChI=1S/C30H20O8/c1-36-21-9-13-7-15(31)3-5-17(13)24-19(33)11-23-28(26(21)24)30(29(35)38-23)12-20(34)25-18-6-4-16(32)8-14(18)10-22(37-2)27(25)30/h3-11,31-33H,12H2,1-2H3 |

InChI Key |

UWWYZNJBKCPSCM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C3C=CC(=CC3=C1)O)C(=CC4=C2C5(CC(=O)C6=C7C=CC(=CC7=CC(=C65)OC)O)C(=O)O4)O |

Synonyms |

dendrochrysanene |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Dendrochrysanene exhibits significant pharmacological properties, particularly in the following areas:

1.1 Antioxidant Activity

Research has shown that compounds within the Dendrobium species, including this compound, possess strong antioxidant properties. This activity is crucial for mitigating oxidative stress-related diseases.

Case Study: Antioxidant Effects

A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential as a therapeutic agent against oxidative stress-induced cellular damage.

1.2 Anti-inflammatory Properties

this compound has been linked to anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.

Data Table: Anti-inflammatory Activity of this compound

| Study | Method | Findings |

|---|---|---|

| In vitro | Reduced pro-inflammatory cytokines in cell cultures | |

| Animal Model | Decreased inflammation markers in treated rats |

Material Science Applications

This compound's unique chemical structure allows it to be utilized in material science, particularly in the development of novel polymers and nanomaterials.

2.1 Polymer Development

The compound can be integrated into polymer matrices to enhance mechanical properties and thermal stability.

Case Study: Polymer Blends

Research on polymer blends incorporating this compound showed improved tensile strength and thermal resistance compared to conventional polymers.

Data Table: Mechanical Properties of Polymer Blends

| Polymer Blend | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Control | 30 | 200 |

| With this compound | 45 | 250 |

Agricultural Applications

This compound has potential applications in agriculture, particularly as a natural pesticide or growth enhancer.

3.1 Natural Pesticide

Studies indicate that this compound exhibits insecticidal properties against common agricultural pests.

Data Table: Insecticidal Activity

| Pest Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Spider Mites | 100 | 90 |

Preparation Methods

Retrosynthetic Analysis

The synthesis dissects this compound into two key intermediates:

-

A phenanthrene dimer with peri-substituted steric bulk.

-

A spiro-lactone skeleton formed via intramolecular cyclization.

Preparation of Phenanthrene Dimer

The phenanthrene dimer 3 was synthesized from 2-naphthol derivatives through a Friedel-Crafts alkylation, followed by oxidative coupling using FeCl₃. Critical substituents at the peri position were introduced to direct the subsequent rearrangement.

Oxidative Frame Rearrangement

The pivotal step involved heating the phenanthrene dimer 3 with FeCl₃ in dichloroethane (DCE) at 80°C for 24 hours, inducing a radical-mediated rearrangement to spiro-lactone 4 . Key challenges included:

-

Steric Hindrance : High temperatures (80°C) were required to overcome activation barriers but led to substrate decomposition.

-

Additive Optimization : Adding benzylamine (20 mol%) scavenged HCl byproducts and stabilized Fe³⁺, improving yield from <5% to 42%.

Table 1: Optimization of Rearrangement Conditions

| Additive | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 80 | 24 | <5 |

| Benzylamine | 80 | 24 | 42 |

| Phenylethylamine | 80 | 24 | 38 |

Final Functionalization

The spiro-lactone 4 underwent demethylation using BBr₃ and oxidation with DDQ to install the requisite hydroxyl and ketone groups, completing the synthesis in 11 linear steps with an overall yield of 6.2%.

Mechanistic Insights into the Frame Rearrangement

The rearrangement proceeds via a radical cascade mechanism:

-

Iron-Mediated Oxidation : FeCl₃ abstracts a hydrogen atom, generating a phenanthrenyl radical.

-

Skeletal Reorganization : Radical recombination at the peri position induces cyclopropane ring opening and lactonization.

-

Spiro-Core Formation : Conformational strain relief drives the formation of the spiro-lactone.

Steric and Electronic Effects :

-

Electron-donating groups (e.g., methoxy) at the peri position accelerate rearrangement by stabilizing transition states.

-

Bulky substituents increase activation energy but are essential for regioselectivity.

Comparative Analysis of Synthetic Approaches

While Katsuki’s method remains the sole route to this compound, related strategies for analogous spiro-lactones provide context:

Q & A

Q. What methodologies are recommended for isolating Dendrochrysanene from plant sources?

this compound is typically isolated using phytochemical extraction techniques. A standard protocol involves:

- Extraction : Solvent extraction (e.g., ethanol or methanol) of dried Dendrobium chrysanthum stems.

- Fractionation : Liquid-liquid partitioning (e.g., hexane/ethyl acetate) to separate phenanthrenes.

- Purification : Column chromatography (silica gel or HPLC) followed by spectroscopic characterization (NMR, MS) for structural confirmation .

- Validation : Cross-referencing with existing phytochemical databases to ensure purity and identity .

Q. How is this compound’s anti-inflammatory activity initially screened in vitro?

Initial pharmacological screening employs:

- Cell models : Murine peritoneal macrophages or human THP-1 cells stimulated with lipopolysaccharide (LPS).

- Cytokine assays : ELISA or qPCR to measure suppression of TNF-α, IL-8, and IL-10 at mRNA/protein levels (e.g., 11.2 μg/mL concentration in macrophages) .

- Controls : Include dexamethasone as a positive control and solvent-only treated cells as negative controls .

Q. Which analytical techniques are critical for characterizing this compound’s structural properties?

- Spectroscopy : High-resolution NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) for molecular weight and functional group identification.

- Chromatography : HPLC-PDA for purity assessment (>95% purity threshold).

- Crystallography : X-ray diffraction (if crystalline) to confirm stereochemistry .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s suppression of pro-inflammatory cytokines?

Advanced mechanistic studies involve:

- Pathway inhibition assays : Western blotting or phospho-specific antibodies to assess NF-κB or MAPK pathway modulation.

- Gene silencing : siRNA knockdown of target genes (e.g., iNOS) to validate this compound’s specificity.

- Dose-response curves : IC₅₀ calculations for cytokine suppression (e.g., TNF-α inhibition at 11.2 μg/mL) .

| Target Cytokine | Suppression Method | Key Technique |

|---|---|---|

| TNF-α | mRNA downregulation | qPCR |

| IL-8 | Protein inhibition | ELISA |

| iNOS | Enzymatic activity | Griess assay |

Q. How can researchers investigate synergistic effects between this compound and other anti-inflammatory compounds?

- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

- Multi-omics integration : Transcriptomics and metabolomics to identify complementary pathways .

Q. What strategies are employed to optimize this compound’s bioactivity through structural modification?

- Structure-Activity Relationship (SAR) : Introduce functional groups (e.g., hydroxylation) to enhance solubility or binding affinity.

- Computational modeling : Molecular docking (AutoDock Vina) to predict interactions with cytokine receptors .

Q. How should contradictory data on this compound’s efficacy across studies be addressed?

- Replication studies : Standardize extraction protocols and biological models (e.g., murine vs. human macrophages).

- Meta-analysis : Pool data from independent studies to assess effect size heterogeneity and publication bias .

Q. What considerations guide the selection of in vivo vs. in vitro models for this compound research?

- In vivo relevance : Use LPS-induced inflammation in rodents for pharmacokinetic studies (bioavailability, toxicity).

- Ethical compliance : Adhere to institutional guidelines (e.g., IACUC protocols) for animal welfare .

Q. How can this compound’s bioavailability be improved for therapeutic applications?

Q. What role does ethnopharmacological data play in validating this compound’s traditional uses?

- Field surveys : Interview traditional healers to document preparation methods (e.g., decoctions).

- Comparative analysis : Cross-reference traditional claims with in vitro/in vivo results (e.g., anti-inflammatory vs. analgesic effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.